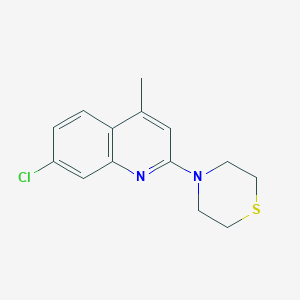
7-chloro-4-methyl-2-(4-thiomorpholinyl)quinoline
説明
Quinolines are a class of organic compounds with the formula C9H7N. They are characterized by a double-ring structure containing a benzene ring fused to a pyridine at two adjacent carbon atoms . Quinolines are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. They are also found in several natural products, such as quinine .
Synthesis Analysis
There are several methods for synthesizing quinolines. One of the most common methods is the Skraup synthesis, which involves the condensation of aniline, sulfuric acid, nitrobenzene, and glycerol . The Pfitzinger reaction and Friedländer synthesis are other notable methods for quinoline synthesis .Molecular Structure Analysis
The molecular structure of quinolines consists of a benzene ring fused to a pyridine ring. This bicyclic compound contains four carbon atoms and one nitrogen atom in the second ring .Chemical Reactions Analysis
Quinolines undergo various chemical reactions. They can act as bidentate ligands to form complexes with metals. They can also undergo halogenation, acylation, sulfonation, and numerous other reactions .Physical and Chemical Properties Analysis
Quinolines are typically colorless hygroscopic liquids that have a strong odor. They are soluble in most organic solvents but are only slightly soluble in water .作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(7-chloro-4-methylquinolin-2-yl)thiomorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2S/c1-10-8-14(17-4-6-18-7-5-17)16-13-9-11(15)2-3-12(10)13/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBLQOMHNDTEST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCSCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-bromophenoxy)-N-[(E)-(3-phenoxyphenyl)methylideneamino]propanamide](/img/structure/B3864241.png)
![2-[(2E)-2-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE](/img/structure/B3864242.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B3864245.png)
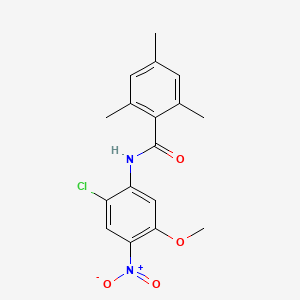
![N-[(E)-1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)ethenyl]benzamide](/img/structure/B3864261.png)
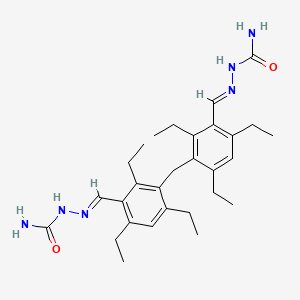
![2-(4-chlorophenoxy)-N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]acetamide](/img/structure/B3864284.png)
![N-[(E)-(3-methoxyphenyl)methylideneamino]-2,2-diphenoxyacetamide](/img/structure/B3864289.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B3864300.png)
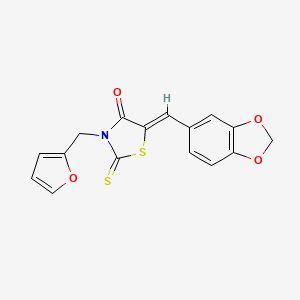

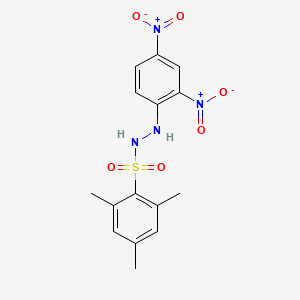
![N-[(2,4-dimethoxy-3-methylphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B3864341.png)
![3-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-1-(4-METHOXYBENZOYL)THIOUREA](/img/structure/B3864343.png)
